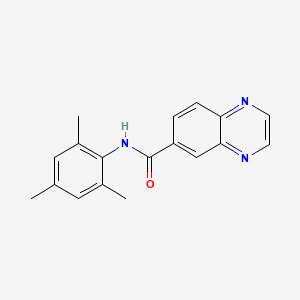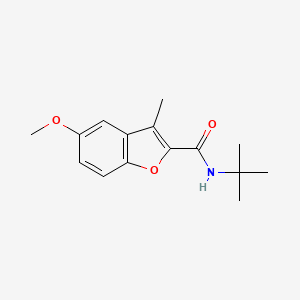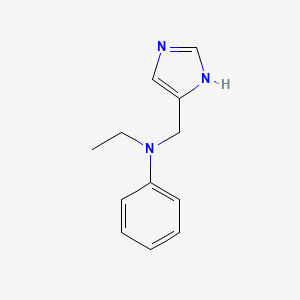
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, also known as TQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In neuroprotection, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to have antimicrobial activity against various bacteria and fungi.
Mécanisme D'action
The mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to activate AMPK, a protein kinase that plays a key role in energy metabolism and cell survival. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to scavenge free radicals and reduce oxidative stress in cells. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in cells. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its low toxicity and high solubility in various solvents. N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in lab experiments include its relatively low potency compared to other quinoxaline derivatives. Additionally, N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide may have limited bioavailability and may require the use of specialized delivery systems to enhance its efficacy.
Orientations Futures
There are several future directions for research on N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide, including the development of novel N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide derivatives with improved potency and specificity. Additionally, the use of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in combination with other anticancer agents may enhance its efficacy and reduce the risk of drug resistance. Further studies are also needed to elucidate the precise mechanism of action of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide and its potential applications in other fields, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide can be synthesized using various methods, including the reaction of 2,4,6-trimethylphenylamine with ethyl 2-oxoquinoxaline-6-carboxylate in the presence of a base. Another method involves the reaction of 2,4,6-trimethylphenylamine with 6-bromo-2-chloroquinoxaline in the presence of a palladium catalyst. Both methods result in the formation of N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide in good yields.
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17(13(3)9-11)21-18(22)14-4-5-15-16(10-14)20-7-6-19-15/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVIGHPYLHYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57261834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7469920.png)

![(2Z)-2-[(5Z)-5-[(2-bromophenyl)methylidene]-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide](/img/structure/B7469937.png)
![1-[2-(3-Bromophenoxy)ethylsulfanyl]-4-(4-fluorophenyl)phthalazine](/img/structure/B7469941.png)


![N'-[2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-4-[(4-tert-butylphenoxy)methyl]benzohydrazide](/img/structure/B7469964.png)

![4-[(4-bromoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469972.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7469976.png)
![4-[(4-iodoanilino)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7469978.png)
![1,6-Bis(4-chlorophenyl)-4-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B7469996.png)
![1-[(3,4-Dimethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7470008.png)
